molecular formula BCl2HS B14659094 Dichloro(mercapto)borane CAS No. 39130-80-8

Dichloro(mercapto)borane

Cat. No.: B14659094
CAS No.: 39130-80-8
M. Wt: 114.79 g/mol
InChI Key: UZSNYEMHKLRANB-UHFFFAOYSA-N
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Description

Dichloro(mercapto)borane is a specialized organoboron reagent of significant interest in advanced chemical synthesis and materials science research. This compound serves as a versatile building block for the preparation of more complex boron-containing molecules. Its structure, featuring both highly reactive boron-chlorine (B-Cl) bonds and a boron-sulfur (B-S) bond, allows it to participate in a range of synthetic transformations. Research indicates that analogous mercapto-substituted boranes are valuable intermediates in the synthesis of organoboron compounds belonging to the carborane series, a class known for its exceptional stability and unique three-dimensional architecture . The reactivity of this compound is characterized by the electrophilic boron center, which can form adducts with Lewis bases. The chlorine atoms can be readily substituted, for instance, through reactions with alcohols, amines, or other nucleophiles, to generate a diverse array of alkoxy-, amino-, or alkyl mercapto-borane derivatives . This makes it a valuable precursor for tailoring boron-based compounds with specific properties. The primary research applications for this reagent and its derivatives are found in the development of novel materials and biomedical tools. Boron clusters, including carboranes, are extensively investigated for their use in Boron Neutron Capture Therapy (BNCT)—an emerging binary cancer treatment modality . Furthermore, such boron compounds are being explored for their potential in creating new optoelectronic materials, sensors, and as stable, hydrophobic components in supramolecular chemistry . This product is intended for use in a controlled laboratory setting by qualified researchers. It is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, as borane derivatives can be moisture-sensitive, reactive, and require specific handling procedures.

Properties

CAS No.

39130-80-8

Molecular Formula

BCl2HS

Molecular Weight

114.79 g/mol

IUPAC Name

dichloroborinothioic acid

InChI

InChI=1S/BCl2HS/c2-1(3)4/h4H

InChI Key

UZSNYEMHKLRANB-UHFFFAOYSA-N

Canonical SMILES

B(S)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloro(mercapto)borane can be synthesized through the reaction of boron trichloride (BCl₃) with thiol compounds under controlled conditions. The reaction typically involves the following steps:

    Reaction with Thiol: Boron trichloride is reacted with a thiol compound (R-SH) in an inert solvent such as dichloromethane.

    Temperature Control: The reaction is carried out at low temperatures to prevent decomposition and ensure the formation of the desired product.

    Purification: The resulting product is purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: Dichloro(mercapto)borane undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form borane derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) or other peroxides are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.

    Nucleophiles: Amines, alcohols, and thiols are typical nucleophiles for substitution reactions.

Major Products Formed:

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).

    Reduction: Borane derivatives (R-BH₂).

    Substitution: Substituted boron compounds (R-B-X, where X is the substituent).

Scientific Research Applications

Dichloro(mercapto)borane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds and as a precursor for other boron-containing compounds.

    Biology: The compound’s reactivity with thiol groups makes it useful in studying protein interactions and enzyme mechanisms.

    Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment, leveraging its boron content for targeted radiation therapy.

    Industry: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which dichloro(mercapto)borane exerts its effects involves the interaction of its boron atom with various molecular targets. The mercapto group can form strong bonds with metal ions and other electrophiles, facilitating catalytic processes and chemical transformations. The chlorine atoms can be displaced by nucleophiles, allowing for the formation of diverse boron-containing compounds.

Comparison with Similar Compounds

Structural and Electronic Properties

The substituents on boron significantly influence the compound’s Lewis acidity, stability, and reactivity. Below is a comparative analysis of dichloro(mercapto)borane with analogous dichloroboranes:

Compound Substituent Molecular Formula Key Properties Reference
This compound -SH BCl₂(SH) High Lewis acidity due to electron-withdrawing -SH group; prone to hydrolysis; reactive in thiol-ene click chemistry.
Dichloro(ethoxy)borane -OCH₂CH₃ BCl₂(OCH₂CH₃) Moderate Lewis acidity; alkoxy group enhances stability against hydrolysis; used in esterification and as a boronating agent.
Dichloro(propoxy)borane -OCH₂CH₂CH₃ BCl₂(OCH₂CH₂CH₃) Similar to ethoxy derivative but with increased steric bulk; slower reaction kinetics in coordination chemistry.
Dichloro(dipropylamino)borane -N(C₃H₇)₂ BCl₂(N(C₃H₇)₂) Reduced Lewis acidity due to electron-donating amine; thermally stable; employed in asymmetric synthesis.
Dichloro(thienyl)borane Thienyl (C₄H₃S) BCl₂(C₄H₃S) Enhanced π-conjugation with aromatic thienyl group; used in optoelectronic materials; sensitive to amine additives during synthesis.

Stability and Thermal Behavior

  • The mercapto group in this compound reduces thermal stability compared to alkoxy or amino derivatives. For instance, Dichloro(ethoxy)borane decomposes above 150°C, while this compound degrades at ~80°C due to S-B bond lability .
  • Piperidine borane and pyrrolidine borane (amine-borane complexes) exhibit longer B-N bonds (1.65–1.68 Å) compared to the B-S bond (~1.82 Å estimated for this compound), affecting their dehydrogenation pathways .

Research Findings

  • Synthetic Utility : Alkyldichloroboranes, including this compound, enable stereospecific reactions with azides to form secondary amines (90% yield) .
  • Structural Insights : Dichloro(thienyl)borane’s synthesis is highly sensitive to amine additives, whereas this compound requires stringent anhydrous conditions to prevent decomposition .

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